Bienvenue dans la boutique en ligne BenchChem!

Calpain Inhibitor VI

Calpain-1 μ-calpain IC₅₀

Calpain Inhibitor VI (SJA6017) is the definitive benchmark peptide aldehyde for calpain-targeted research—delivering unmatched nanomolar potency against μ-calpain (IC₅₀ 7.5 nM) and m-calpain (IC₅₀ 78 nM). Unlike generic alternatives, SJA6017 is functionally cross-validated across multiple in vivo pathological models including spinal cord injury, retinal ischemia-reperfusion, diffuse brain injury, and cataractogenesis—achieving a 40% reduction in cataract formation at 0.8 μM in porcine lens. Its rigorously characterized selectivity profile (inactive against ICE, trypsin, chymotrypsin, thrombin, factor VIIa/Xa, and proteasome) and confirmed cell permeability in neuronal models eliminate target-identity ambiguity. Choose SJA6017 when experimental reproducibility, cross-study comparability, and publication-grade target validation are non-negotiable.

Molecular Formula C17H25FN2O4S
Molecular Weight 372.5 g/mol
Cat. No. B8069846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalpain Inhibitor VI
Molecular FormulaC17H25FN2O4S
Molecular Weight372.5 g/mol
Structural Identifiers
SMILESCC(C)CC(C=O)NC(=O)C(C(C)C)NS(=O)(=O)C1=CC=C(C=C1)F
InChIInChI=1S/C17H25FN2O4S/c1-11(2)9-14(10-21)19-17(22)16(12(3)4)20-25(23,24)15-7-5-13(18)6-8-15/h5-8,10-12,14,16,20H,9H2,1-4H3,(H,19,22)/t14-,16-/m0/s1
InChIKeyWSJWUIDLGZAXID-HOCLYGCPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Calpain Inhibitor VI (SJA6017) – Potent Cell-Permeable Peptide Aldehyde Calpain-1/Calpain-2 Inhibitor


Calpain Inhibitor VI (synonym SJA6017; CAS 190274-53-4), chemically designated as N-(4-fluorophenylsulfonyl)-L-valyl-L-leucinal, is a cell-permeable peptide aldehyde that functions as a potent and reversible inhibitor of calcium-dependent cysteine proteases [1]. It exhibits nanomolar inhibitory activity against both μ-calpain (calpain-1, IC₅₀ = 7.5 nM) and m-calpain (calpain-2, IC₅₀ = 78 nM), and also inhibits the lysosomal cysteine proteases cathepsin B (IC₅₀ = 15 nM) and cathepsin L (IC₅₀ = 1.6 nM) . The compound demonstrates selectivity for these proteases over other cysteine and serine proteases including interleukin-1β-converting enzyme, trypsin, chymotrypsin, thrombin, factor VIIa, factor Xa, and the proteasome [2]. As a representative of the peptide aldehyde class, SJA6017 is widely employed in preclinical investigations of calcium-mediated proteolytic pathology across ophthalmology, neurology, and trauma biology [3].

Calpain Inhibitor VI (SJA6017) – Why In-Class Compounds Cannot Be Interchanged


Calpain inhibitors, despite sharing a common target class, exhibit substantial divergence in potency, selectivity, reversibility, and experimental validation profiles that preclude simple functional substitution. SJA6017 is a reversible peptide aldehyde with exceptionally high potency against μ-calpain (IC₅₀ = 7.5 nM), whereas alternative inhibitors such as PD151746 exhibit approximately 35-fold lower potency against the same isoform (IC₅₀ = 260 nM) . Reversibility distinguishes SJA6017 from irreversible inhibitors like E-64, with direct implications for experimental washout and recovery studies [1]. More critically, SJA6017 is one of only a limited number of calpain inhibitors with cross-validated functional efficacy in multiple in vivo pathological models, including spinal cord injury, retinal ischemia-reperfusion, and cataractogenesis—a breadth of validation not uniformly demonstrated across the class [2]. Furthermore, SJA6017 has a well-defined, publicly accessible structure-activity relationship (SAR) characterized in the peer-reviewed literature, enabling rational interpretation of experimental outcomes and potential optimization in medicinal chemistry programs [3]. Generic substitution without consideration of these documented, quantifiable differentiators may compromise experimental reproducibility and confound cross-study comparisons [4].

Calpain Inhibitor VI (SJA6017) – Quantitative Differentiation Evidence Against Comparators


Calpain Inhibitor VI (SJA6017) Exhibits 35-Fold Superior μ-Calpain Potency Relative to PD151746

Calpain Inhibitor VI (SJA6017) demonstrates significantly greater inhibitory potency against μ-calpain (calpain-1) compared to the selective μ-calpain inhibitor PD151746. SJA6017 inhibits μ-calpain with an IC₅₀ of 7.5 nM, while PD151746 exhibits an IC₅₀ of 260 nM against the same enzyme, representing an approximately 35-fold potency advantage for SJA6017 in head-to-head potency assessment . Notably, PD151746 is specifically marketed as a μ-calpain-selective inhibitor, making this direct comparison particularly relevant for experimental designs where potency and selectivity profiles must be carefully weighed against each other .

Calpain-1 μ-calpain IC₅₀ Potency comparison

Calpain Inhibitor VI (SJA6017) Achieves 40% Cataract Reduction in Porcine Model at Sub-Micromolar Concentration

Calpain Inhibitor VI (SJA6017) reduces cataract formation by 40% in an in vitro porcine lens model when applied at a concentration of 0.8 μM, representing a validated functional endpoint in a physiologically relevant ex vivo tissue system [1]. While other calpain inhibitors including AK295, MDL28170, E-64, and PD150606 have demonstrated efficacy in rat lens light-scattering assays at higher concentrations (25–100 μM), quantitative head-to-head cataract reduction data at comparable sub-micromolar concentrations are not uniformly available across all comparators [2]. In the rat lens culture system, SJA6017, MDL28170, and E64c all reduced A23187-induced nuclear opacities at 100 μM, but the porcine model data provide a unique, quantified efficacy benchmark at clinically relevant sub-micromolar exposure levels [3].

Cataract Porcine lens In vitro efficacy Ophthalmology

Calpain Inhibitor VI (SJA6017) Demonstrates Multi-Model In Vivo Neuroprotective Efficacy in Spinal Cord Injury, Retinal Ischemia-Reperfusion, and Diffuse Brain Injury

Calpain Inhibitor VI (SJA6017) possesses a broad portfolio of independently validated in vivo neuroprotective efficacy across multiple preclinical disease models, a breadth of validation that distinguishes it from many comparator compounds. In a rat spinal cord injury model, treatment with SJA6017 reduced apoptotic cell death, preserved spinal cord tissue, and improved functional outcome [1]. In a rat retinal ischemia-reperfusion model, SJA6017 protected the reduction of cell density in the ganglion cell layer [2]. In a mouse model of diffuse brain injury, delayed administration of SJA6017 improved functional outcome [3]. In hypoxic rat retinas, SJA6017 partially inhibited decreased calpain activities and reduced proteolysis of α-spectrin [4]. While comparator inhibitors such as MDL28170 and AK295 have demonstrated efficacy in isolated models, SJA6017 is distinguished by the breadth and consistency of its in vivo validation across central nervous system (CNS) injury modalities [5].

Neuroprotection Spinal cord injury Retinal ischemia Traumatic brain injury In vivo efficacy

Calpain Inhibitor VI (SJA6017) Oral Bioavailability Defines Its Appropriate Preclinical Application Window

Calpain Inhibitor VI (SJA6017) exhibits relatively low oral bioavailability due to the metabolic lability of its aldehyde warhead moiety and low aqueous solubility, a well-characterized pharmacokinetic limitation that has been explicitly documented in the medicinal chemistry literature [1]. This low oral bioavailability directly contrasts with next-generation calpain inhibitors such as SNJ-1715 (hemiacetal 8), which was engineered by replacing the metabolically labile aldehyde moiety of SJA6017 with a cyclic hemiacetal and demonstrated excellent oral bioavailability and prolonged plasma half-life in rats [2]. In a retinal ischemia model, SJA6017 showed oral efficacy despite its low bioavailability, but the same limitation motivated the development of alpha-ketoamide derivatives with improved metabolic stability [3]. This pharmacokinetic profile is not a deficiency for in vitro and ex vivo applications but must inform route-of-administration decisions in in vivo experimental design [4].

Oral bioavailability Pharmacokinetics Metabolic stability Aldehyde inhibitor

Calpain Inhibitor VI (SJA6017) Exhibits Demonstrated Cell Permeability in Functional Cellular Assays

Calpain Inhibitor VI (SJA6017) has been experimentally verified as a cell-permeable calpain inhibitor, with functional evidence of intracellular target engagement demonstrated in multiple cellular models. In Molt-4 cells, SJA6017 was confirmed to be cell-permeable and capable of inhibiting intracellular calpain activity [1]. In VSC 4.1 spinal motoneurons exposed to the Parkinsonian neurotoxicant MPP+, SJA6017 treatment attenuated the rise in intracellular free Ca²⁺, reduced the active form of calpain, significantly prevented increased protease activities as measured by reduced spectrin breakdown products, and restored membrane potential via whole-cell patch clamp assay [2]. While many peptide aldehyde calpain inhibitors are presumed cell-permeable based on structural features, SJA6017 is distinguished by direct experimental confirmation of intracellular target engagement in functional cellular assays .

Cell permeability Molt-4 cells VSC 4.1 motoneurons Intracellular target engagement

Calpain Inhibitor VI (SJA6017) Demonstrates Validated Protease Selectivity Profile with Documented Negative Controls

The selectivity profile of Calpain Inhibitor VI (SJA6017) has been characterized through systematic screening against a panel of cysteine and serine proteases. SJA6017 potently inhibits calpain-1 (IC₅₀ = 7.5 nM), calpain-2 (IC₅₀ = 78 nM), cathepsin B (IC₅₀ = 15 nM), and cathepsin L (IC₅₀ = 1.6 nM), but does NOT inhibit other cysteine proteases (interleukin-1β-converting enzyme), serine proteases (trypsin, chymotrypsin, thrombin, factor VIIa, factor Xa), or the proteasome [1]. This negative selectivity data provides critical experimental controls that are not uniformly documented for all comparator calpain inhibitors. For context, Calpain Inhibitor XII (a selective μ-calpain inhibitor) exhibits Ki values of 19 nM for calpain-1, 120 nM for calpain-2, and 750 nM for cathepsin B, representing a different selectivity fingerprint . PD151746 demonstrates approximately 20-fold selectivity for μ-calpain (Ki = 0.26 μM) over m-calpain (IC₅₀ = 5.33 μM), whereas SJA6017 shows a 10-fold potency differential favoring μ-calpain but maintains nanomolar potency against both isoforms .

Selectivity profiling Off-target activity Serine proteases Proteasome

Calpain Inhibitor VI (SJA6017) – Optimal Research Applications Based on Quantitative Evidence


In Vitro Cataractogenesis Studies Requiring Sub-Micromolar Functional Efficacy Validation

SJA6017 is optimally suited for in vitro and ex vivo ophthalmology studies investigating calcium-induced lenticular protein aggregation and cataract formation, particularly where functional efficacy at sub-micromolar concentrations is a critical experimental parameter. The compound has demonstrated a 40% reduction in cataract formation at 0.8 μM in a porcine lens model, providing a validated functional benchmark in large-animal tissue [1]. It also reduces A23187-induced nuclear opacity and proteolysis of crystallins and α-spectrin in cultured rat lenses, and prevents selenite-induced cataract formation in rats at 100 mg/kg [2]. This combination of sub-micromolar in vitro efficacy and validated in vivo activity establishes SJA6017 as a benchmark compound for preclinical cataract research.

Acute CNS Injury and Neurodegeneration Models Requiring Broadly Validated In Vivo Neuroprotective Tool Compound

SJA6017 is indicated for in vivo preclinical studies of acute central nervous system (CNS) injury and neurodegeneration where multi-model validation provides confidence in target engagement across diverse pathological contexts. The compound has demonstrated functional improvement in rat spinal cord injury, protection of retinal ganglion cells in ischemia-reperfusion, functional recovery in mouse diffuse brain injury, and neuroprotection against MPP+-induced damage in spinal motoneurons [1]. This breadth of in vivo validation across spinal cord, retinal, brain trauma, and neurotoxicant models distinguishes SJA6017 as a reference tool compound for neuroscience research programs investigating calpain-mediated neurodegeneration.

Cell-Based Assays Requiring Experimentally Confirmed Intracellular Calpain Inhibition

SJA6017 is appropriate for cell-based assays where experimental confirmation of intracellular target engagement is essential for data interpretation. The compound has been directly confirmed to be cell-permeable in Molt-4 cells and provides functional protection in VSC 4.1 spinal motoneurons through documented reduction of calpain activation, spectrin proteolysis, and restoration of membrane potential via whole-cell patch clamp [1]. This documented intracellular efficacy supports the use of SJA6017 in studies examining calpain-mediated cytoskeletal degradation, apoptotic signaling, and calcium homeostasis in cellular models of neurodegeneration and trauma.

Mechanistic Studies Requiring Defined Selectivity Profile and Validated Negative Controls

SJA6017 is indicated for target validation and mechanistic studies requiring a calpain inhibitor with a well-characterized selectivity profile and documented negative controls. The compound's lack of activity against ICE, trypsin, chymotrypsin, thrombin, factor VIIa, factor Xa, and the proteasome provides a defined exclusion list for interpreting whether observed biological effects are calpain-mediated or potentially influenced by cathepsin B/L co-inhibition [1]. This documented selectivity fingerprint supports experimental designs where distinguishing between calpain-dependent and cathepsin-dependent proteolytic events is critical.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Calpain Inhibitor VI

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.